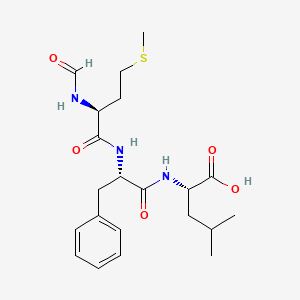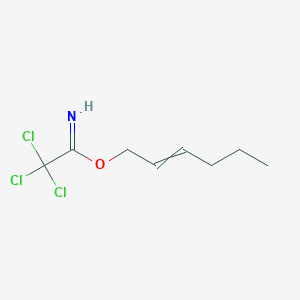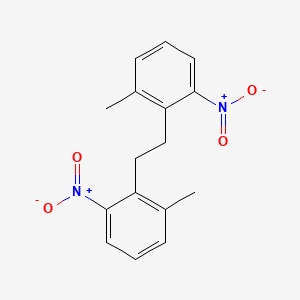
1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethyl-6,6’-dinitrobenzyl is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is characterized by the presence of two methyl groups and two nitro groups attached to a benzyl structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Dimethyl-6,6’-dinitrobenzyl can be achieved through several synthetic routes. One method involves the reaction of ortho-nitrotoluene with formamide in the presence of sodium methoxide and paraffin oil. The reaction is carried out at a controlled temperature of 5-10°C, followed by hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product .
Another method includes the addition reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by a substitution reaction with a bromination reagent and subsequent debromination under the action of a reducing agent . This method is advantageous due to its high yield, high purity, and suitability for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-6,6’-dinitrobenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2,2’-Dimethyl-6,6’-dinitrobenzyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-6,6’-dinitrobenzyl involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways, including oxidative stress and enzyme inhibition. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar in structure but with a biphenyl core.
2,2’-Dimethyl-6,6’-dinitrobenzene: Lacks the benzyl group but has similar nitro and methyl substitutions.
Uniqueness
2,2’-Dimethyl-6,6’-dinitrobenzyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
59823-93-7 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-methyl-2-[2-(2-methyl-6-nitrophenyl)ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-7-15(17(19)20)13(11)9-10-14-12(2)6-4-8-16(14)18(21)22/h3-8H,9-10H2,1-2H3 |
InChI Key |
NITOQMTYNAIZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC2=C(C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


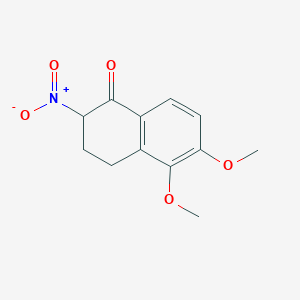
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
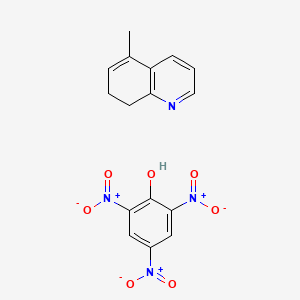
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
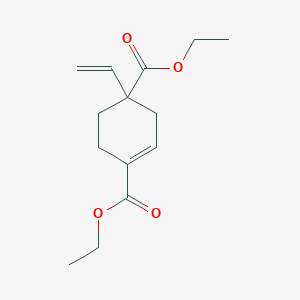
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)

![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
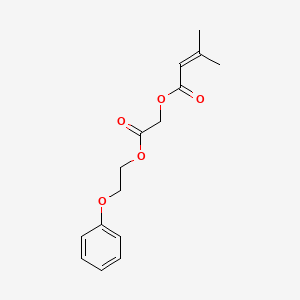
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

